Methyl 2-(2,3-dihydro-1-benzofuran-5-YL)propanoate
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Overview
Description
Methyl 2-(2,3-dihydro-1-benzofuran-5-YL)propanoate is a chemical compound that belongs to the class of benzofuran derivatives. . This compound, in particular, has garnered interest due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,3-dihydro-1-benzofuran-5-YL)propanoate typically involves the cyclization of o-hydroxyacetophenones under basic conditions . One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones. This process can be catalyzed by various bases and often requires specific reaction conditions to achieve high yields .
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure consistency and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,3-dihydro-1-benzofuran-5-YL)propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-(2,3-dihydro-1-benzofuran-5-YL)propanoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-(2,3-dihydro-1-benzofuran-5-YL)propanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, such as inhibiting enzymes or interacting with cellular receptors . These interactions lead to the compound’s observed biological activities, including anti-tumor and antibacterial effects .
Comparison with Similar Compounds
Methyl 2-(2,3-dihydro-1-benzofuran-5-YL)propanoate can be compared with other benzofuran derivatives:
2-Methyl-2,3-dihydrobenzofuran: Similar in structure but lacks the propanoate group, which may affect its biological activity.
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: Exhibits significant anticancer activity, highlighting the diverse potential of benzofuran derivatives.
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 2-(2,3-dihydro-1-benzofuran-5-yl)propanoate |
InChI |
InChI=1S/C12H14O3/c1-8(12(13)14-2)9-3-4-11-10(7-9)5-6-15-11/h3-4,7-8H,5-6H2,1-2H3 |
InChI Key |
AAAYAFPZXKVTGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCC2)C(=O)OC |
Origin of Product |
United States |
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